molecular formula C17H19N3O2 B5885630 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide

Katalognummer B5885630
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: MLYUETUGHQSMRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide, also known as JNJ-42847922, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound belongs to the class of benzamide derivatives and targets a specific protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene transcription.

Wirkmechanismus

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide targets the BRD4 protein, which is involved in the regulation of gene transcription by binding to acetylated lysine residues on histones. BRD4 is overexpressed in many cancer types and has been implicated in the development and progression of cancer. 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide inhibits the binding of BRD4 to acetylated histones, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been shown to decrease the expression of cancer stem cell markers, which are responsible for tumor initiation and recurrence.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide is its specificity for BRD4, which reduces the risk of off-target effects. Moreover, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has shown good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Zukünftige Richtungen

For the research on 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide include the evaluation of its efficacy and safety in clinical trials. Moreover, the combination of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide with other anticancer drugs or immunotherapies should be explored to enhance its therapeutic potential. Furthermore, the identification of biomarkers that can predict the response to 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide can help to select the patients who are most likely to benefit from this treatment.

Synthesemethoden

The synthesis of 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-aminobenzamide with butyric anhydride to form 4-(butyrylamino)benzamide. This intermediate is then reacted with 3-pyridinemethanol to yield the final product, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. Moreover, 4-(butyrylamino)-N-(3-pyridinylmethyl)benzamide has also been shown to sensitize cancer cells to other anticancer drugs, such as cisplatin and doxorubicin.

Eigenschaften

IUPAC Name

4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-4-16(21)20-15-8-6-14(7-9-15)17(22)19-12-13-5-3-10-18-11-13/h3,5-11H,2,4,12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYUETUGHQSMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butanoylamino)-N-(pyridin-3-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.